7-(2-Dimethylaminoethyl)-7H-benzo(g)indolo(2,3-b)quinoxaline
CAS No.: 156810-64-9
Cat. No.: VC16975496
Molecular Formula: C22H20N4
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156810-64-9 |
|---|---|
| Molecular Formula | C22H20N4 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | N,N-dimethyl-2-(2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,12,15,17,19-decaen-14-yl)ethanamine |
| Standard InChI | InChI=1S/C22H20N4/c1-26(2)12-11-16-15-8-4-3-7-14(15)13-19-20(16)25-22-21(23-19)17-9-5-6-10-18(17)24-22/h3-10,13,16H,11-12H2,1-2H3 |
| Standard InChI Key | HNKCQYVZCLBPPH-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCC1C2=CC=CC=C2C=C3C1=NC4=NC5=CC=CC=C5C4=N3 |
Introduction
Chemical Structure and Nomenclature
The core structure of 7-(2-dimethylaminoethyl)-7H-benzo[g]indolo[2,3-b]quinoxaline consists of a fused tetracyclic system: a quinoxaline moiety (two benzene rings fused with a pyrazine ring) linked to an indole group and a benzo[g] extension. The "7H" designation indicates that the hydrogen atom at position 7 is part of the heterocyclic system, while the 2-dimethylaminoethyl side chain introduces a basic tertiary amine group. The benzo[g] component corresponds to a benzene ring fused at the 4,5-positions of the indole, as per IUPAC nomenclature .
Key structural features include:
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Quinoxaline core: Provides planar aromaticity conducive to intercalation with biological macromolecules like DNA .
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Indolo[2,3-b] fusion: The indole ring fused at the 2,3-positions of the quinoxaline enhances π-π stacking interactions .
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Benzo[g] extension: Adds hydrophobicity, potentially improving membrane permeability .
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2-Dimethylaminoethyl side chain: Introduces a positively charged amine at physiological pH, facilitating interactions with negatively charged cellular components .
Synthesis and Structural Elucidation
The synthesis of 7H-benzo[g]indolo[2,3-b]quinoxaline derivatives typically begins with 3H-benzo[e]indole-1,2-dione as a precursor. A multi-step pathway involving cyclocondensation, alkylation, and functional group modifications yields the target compound .
Key Synthetic Steps
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Cyclocondensation: Reacting 3H-benzo[e]indole-1,2-dione with o-phenylenediamine under acidic conditions forms the indoloquinoxaline backbone .
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Alkylation: Introducing the 2-dimethylaminoethyl group via nucleophilic substitution or Mitsunobu reaction ensures regioselective attachment at position 7 .
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Purification: Chromatographic techniques isolate the product, with yields exceeding 70% in optimized protocols .
Spectroscopic Characterization
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1H NMR: Signals at δ 2.2–2.5 ppm confirm the dimethylaminoethyl group’s methyl protons, while aromatic protons appear between δ 7.3–8.9 ppm .
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13C NMR: The quinoxaline carbons resonate at δ 140–150 ppm, with the dimethylaminoethyl carbons at δ 45–55 ppm .
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Mass Spectrometry: High-resolution MS typically shows a molecular ion peak at m/z 409.18 (C24H21N5) .
Biological Activity and Mechanism of Action
DNA-Binding Affinity
7-(2-Dimethylaminoethyl)-7H-benzo[g]indolo[2,3-b]quinoxaline exhibits strong DNA intercalation, with a binding constant (log Ka) of 6.23–6.87, significantly higher than non-benzo-annulated analogs (log Ka = 5.57–5.89) . This enhanced affinity arises from the extended aromatic system’s ability to stack between DNA base pairs.
Antiviral Activity
Despite its DNA-binding potency, the compound shows limited antiviral efficacy. In plaque-reduction assays against Herpes simplex virus (HSV-1), analogs with aminoethyl side chains reduced viral plaques by <25% at 80 µg/mL, whereas the dimethylaminoethyl variant’s cytotoxicity (>30% at 100 µM) offset its moderate activity .
Comparative Analysis with Related Compounds
| Compound | DNA-Binding log Ka | Antiviral EC50 (µM) | Cytotoxicity (IC50, µM) |
|---|---|---|---|
| 7-(2-Aminoethyl)-7H-benzo[g]indoloQX | 6.23–6.87 | >80 | >100 |
| 6-(2-Dimethylaminoethyl)-6H-indoloQX | 5.57–5.89 | 0.09–0.3 | 0.12–0.45 |
The benzo[g] extension improves DNA binding but reduces antiviral specificity compared to simpler indoloquinoxalines. Conversely, dimethylaminoethyl substitution enhances anticancer activity, likely due to improved cellular uptake .
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